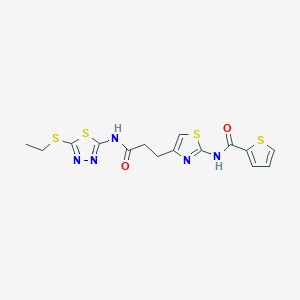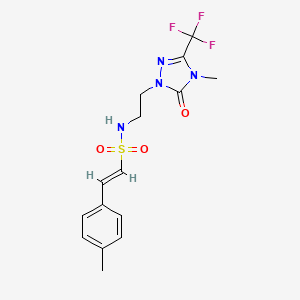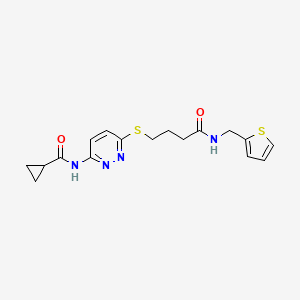
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfhydryl-reactive compound that has been used to study the function of various proteins in biochemical and physiological systems.
Mechanism of Action
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is a sulfhydryl-reactive compound that covalently modifies cysteine residues in proteins. This modification can lead to changes in protein function, such as alterations in ion channel gating or enzyme activity. The mechanism of action of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is dependent on the specific protein being studied and the location of the modified cysteine residue.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have a wide range of biochemical and physiological effects. It has been used to study the function of ion channels, transporters, enzymes, and receptors in various physiological systems. 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to alter the gating of ion channels, modulate the activity of transporters, and regulate the function of enzymes and receptors.
Advantages and Limitations for Lab Experiments
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has several advantages for use in lab experiments. It is a highly specific tool for modifying cysteine residues in proteins, allowing for precise control over protein function. 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is also relatively easy to use and has a low toxicity profile. However, there are some limitations to the use of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in lab experiments. It can be difficult to predict the effects of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane modification on protein function, and the modification can be irreversible in some cases.
Future Directions
There are several future directions for research involving 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane. One area of interest is the development of new sulfhydryl-reactive compounds that can modify cysteine residues in a more specific or reversible manner. Another area of interest is the use of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in the study of protein-protein interactions and protein structure. Additionally, 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane may have potential therapeutic applications in the treatment of various diseases, such as cystic fibrosis and epilepsy, by modulating the function of specific proteins.
Synthesis Methods
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane can be synthesized using a multi-step process involving the reaction of 3-methoxyphenylsulfonyl chloride with thian-4-ylamine to form the intermediate 1-(3-methoxyphenyl)sulfonyl-4-(thian-4-yl)piperazine. This intermediate is then reacted with ethyl chloroformate to form the final product, 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane.
Scientific Research Applications
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been used extensively in scientific research to study the function of various proteins. It is commonly used as a tool to modify cysteine residues in proteins and study the resulting effects on protein function. 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been used to study the function of ion channels, transporters, enzymes, and receptors in various physiological systems.
properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-22-16-4-2-5-17(14-16)24(20,21)19-9-3-8-18(10-11-19)15-6-12-23-13-7-15/h2,4-5,14-15H,3,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLPYSGXRFEWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2622429.png)


![2-Hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate](/img/structure/B2622436.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide](/img/structure/B2622438.png)



![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2622442.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2622446.png)
![(1R)-1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2622449.png)
